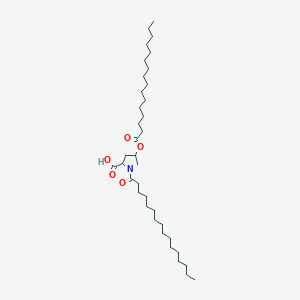

1-Hexadecanoyl-4-(hexadecanoyloxy)proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipalmitoyl hydroxyproline is an oil-soluble derivative of hydroxyproline, which is the primary amino acid in collagen . This compound is known for its anti-aging and skin-firming properties, making it a popular ingredient in cosmetic and skincare products . It helps to preserve the skin’s supportive elements by promoting collagen production and improving skin elasticity .

Vorbereitungsmethoden

Dipalmitoyl hydroxyproline is synthesized through the esterification of hydroxyproline with palmitic acid . The process involves reacting hydroxyproline, an amino acid derivative, with palmitic acid, a fatty acid derived from palm oil . This reaction typically requires the use of a catalyst and controlled temperature conditions to ensure complete esterification . The resulting product is then purified to remove any by-products or residual reactants, yielding dipalmitoyl hydroxyproline in a form suitable for use in cosmetic formulations .

Analyse Chemischer Reaktionen

Dipalmitoyl hydroxyproline undergoes various chemical reactions, including esterification and hydrolysis . The esterification process involves the reaction of hydroxyproline with palmitic acid to form dipalmitoyl hydroxyproline . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of hydroxyproline and palmitic acid . Common reagents used in these reactions include acids, bases, and catalysts . The major products formed from these reactions are hydroxyproline and palmitic acid .

Wissenschaftliche Forschungsanwendungen

Dipalmitoyl hydroxyproline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying esterification and hydrolysis reactions . In biology, it is studied for its role in collagen synthesis and skin health . In medicine, it is used in anti-aging and skin-firming products due to its ability to promote collagen production and improve skin elasticity . In industry, it is used in the formulation of various cosmetic and skincare products .

Wirkmechanismus

Dipalmitoyl hydroxyproline exerts its effects by promoting collagen production and improving skin elasticity . It works by signaling the skin from the uppermost layers to repair its supportive elements, leading to fewer visible lines and wrinkles . The molecular targets and pathways involved include collagen synthesis and the inhibition of matrix metalloproteinases .

Vergleich Mit ähnlichen Verbindungen

Dipalmitoyl hydroxyproline is unique due to its oil-soluble nature, which improves its penetration into the skin and enhances its effectiveness . Similar compounds include hydroxyproline, palmitoyl pentapeptide-4, retinol, and hyaluronic acid . Hydroxyproline is the primary amino acid in collagen and plays a key role in collagen stability . Palmitoyl pentapeptide-4 is another peptide used in anti-aging products for its collagen-boosting properties . Retinol is a well-known anti-aging ingredient that promotes cell turnover and collagen production . Hyaluronic acid is a hydrating ingredient that helps to maintain skin moisture and improve skin texture .

Eigenschaften

IUPAC Name |

1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXCFQVOCEKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866057 |

Source

|

| Record name | 1-Hexadecanoyl-4-(hexadecanoyloxy)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)

![Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14113211.png)

![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)

![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)